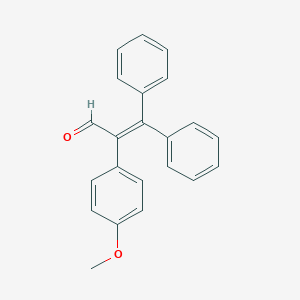
2-(4-Methoxyphenyl)-3,3-diphenylprop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-3,3-diphenylprop-2-enal, also known as methoxydiphenylpropene (MDPP), is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique chemical structure that makes it an attractive candidate for research in the areas of medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of MDPP is not well understood, but it is believed to act through various pathways such as scavenging of reactive oxygen species (ROS), inhibition of inflammatory cytokines, and modulation of signaling pathways involved in cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
MDPP has been shown to exhibit various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective effects. In vitro studies have shown that MDPP can scavenge ROS and inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that MDPP can protect against oxidative stress-induced damage in various tissues such as the brain, liver, and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MDPP in lab experiments include its easy synthesis, high purity, and well-defined chemical structure. The limitations of using MDPP include its low solubility in water, which can make it difficult to work with in aqueous environments, and its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are many potential future directions for research on MDPP. One possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential applications in the development of high-performance organic electronic devices. Additionally, more research is needed to understand the mechanism of action of MDPP and its potential toxicity in vivo.
Méthodes De Synthèse
MDPP can be synthesized through a simple and efficient reaction between 4-methoxybenzaldehyde and 1,3-diphenylacetone in the presence of a base catalyst. The reaction results in the formation of a yellow crystalline solid, which can be purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
MDPP has been extensively studied for its potential applications in various fields such as drug discovery, material science, and organic electronics. In drug discovery, MDPP has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, MDPP has been used as a building block for the synthesis of various functional materials such as polymers, liquid crystals, and organic semiconductors. In organic electronics, MDPP has been shown to exhibit excellent electron transport properties, making it a promising candidate for the development of high-performance organic electronic devices.
Propriétés
Numéro CAS |
16384-67-1 |
|---|---|
Nom du produit |
2-(4-Methoxyphenyl)-3,3-diphenylprop-2-enal |
Formule moléculaire |
C22H18O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3,3-diphenylprop-2-enal |
InChI |
InChI=1S/C22H18O2/c1-24-20-14-12-17(13-15-20)21(16-23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16H,1H3 |
Clé InChI |
UHICFZCYLORALY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
SMILES canonique |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
Synonymes |
2-(4-Methoxyphenyl)-3,3-diphenylacrylaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




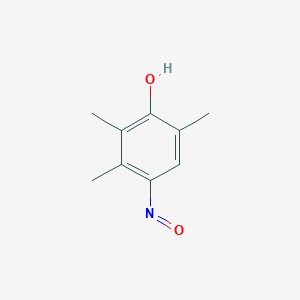
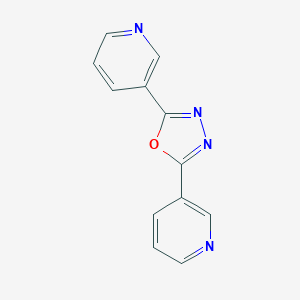
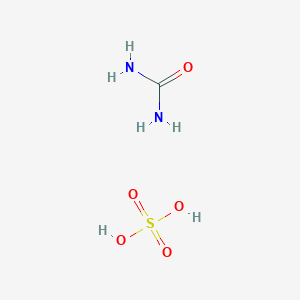
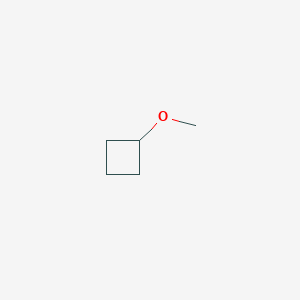
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
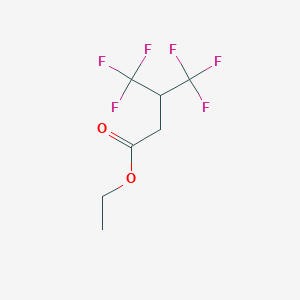
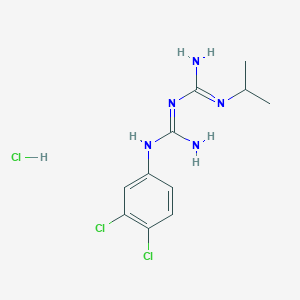
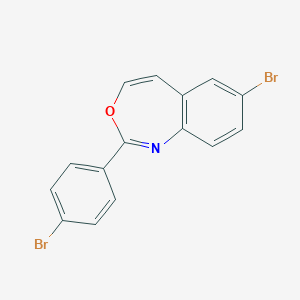
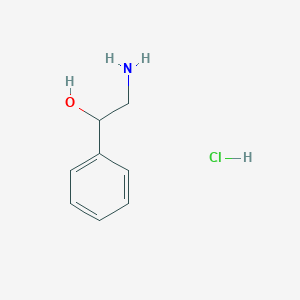
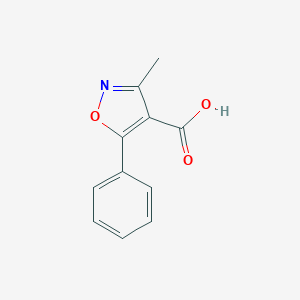
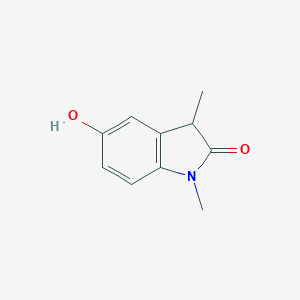
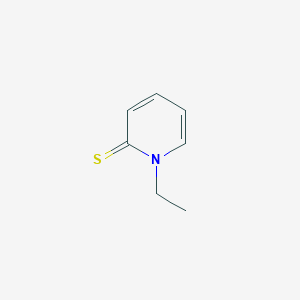
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)